Cas no 58861-49-7 (2-(3-Fluorophenyl)thiophene)

2-(3-Fluorophenyl)thiophene structure
2-(3-Fluorophenyl)thiophene structure
Product Name:2-(3-Fluorophenyl)thiophene
CAS No:58861-49-7
MF:C10H7FS
MW:178.225984811783
MDL:MFCD06802536
CID:2133789
PubChem ID:22486407
Update Time:2025-04-21

2-(3-Fluorophenyl)thiophene Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Fluoropheny)thiophene
    • 2-(3-fluorophenyl)thiophene
    • Thiophene, 2-(3-fluorophenyl)-
    • 2-(3-Fluoro-phenyl)-thiophene
    • Thiophene,2-(3-fluorophenyl)-
    • NNSBUYUEZGMSGR-UHFFFAOYSA-N
    • 3097AH
    • BB 0223634
    • AKOS004118891
    • 58861-49-7
    • CS-M2466
    • DB-072527
    • C12736
    • SCHEMBL151253
    • CS-14766
    • 2-(3-Fluorophenyl)thiophene
    • MDL: MFCD06802536
    • Inchi: 1S/C10H7FS/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1-7H
    • InChI Key: NNSBUYUEZGMSGR-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C1C=CC=C(C=1)F

Computed Properties

  • Exact Mass: 178.02524956g/mol
  • Monoisotopic Mass: 178.02524956g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 28.2

Experimental Properties

  • Density: 1.200±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 256.3±15.0 ºC (760 Torr),
  • Flash Point: 108.8±20.4 ºC,
  • Solubility: Almost insoluble (0.03 g/l) (25 º C),

2-(3-Fluorophenyl)thiophene Security Information

2-(3-Fluorophenyl)thiophene Pricemore >>

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